

A Technical Guide to the Fundamental Chemical Properties of 1H-Indazol-7-amine

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Compound of Interest

Compound Name: **1H-Indazol-7-amine**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-7-amine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique structural features and chemical reactivity make it a valuable scaffold for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the fundamental chemical properties of **1H-Indazol-7-amine**, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Additionally, it delves into its significance in drug development, highlighting its role in modulating key signaling pathways. Detailed experimental protocols for its synthesis, analysis, and common derivatization reactions are also presented to aid researchers in their scientific endeavors.

Core Chemical Properties

1H-Indazol-7-amine, also known as 7-aminoindazole, is a solid, crystalline compound at room temperature. Its core chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ N ₃	[1] [2]
Molecular Weight	133.15 g/mol	[1] [2]
CAS Number	21443-96-9	[1] [2]
Appearance	White to gray to brown powder/crystalline solid	[3]
Melting Point	151-155 °C	[3]
pKa (Computed)	Data not explicitly found in searches.	
LogP (Computed)	1.1451	[2]
Topological Polar Surface Area (TPSA)	54.7 Å ²	[1] [2]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.	[4]

Spectroscopic Profile

The structural elucidation of **1H-Indazol-7-amine** relies on various spectroscopic techniques. While experimental spectra are not readily available in public databases, the expected spectral data, based on the analysis of structurally related compounds, are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring. The chemical shifts (δ) are reported in parts per million (ppm).
- ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule.

¹ H NMR	Assignment	¹³ C NMR	Assignment
~12.5 (br s, 1H)	Indazole N-H	~141.0	C7a
~7.8 (d, 1H)	H4	~135.0	C3
~7.0 (t, 1H)	H5	~128.5	C7
~6.5 (d, 1H)	H6	~122.0	C5
~5.0 (br s, 2H)	-NH ₂	~115.0	C3a
~8.0 (s, 1H)	H3	~110.0	C4
~105.0	C6		

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1H-Indazol-7-amine** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3300	N-H (amine)	Asymmetric and symmetric stretching
3200-3000	N-H (indazole)	Stretching
1620-1580	N-H (amine)	Bending (scissoring)
1600-1450	C=C (aromatic)	Stretching
1335-1250	C-N (aromatic amine)	Stretching

Note: The IR data is predicted based on typical values for primary aromatic amines and indazoles.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1H-Indazol-7-amine** would be expected to show a molecular ion peak (M^+) at $m/z = 133$. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH_3 .

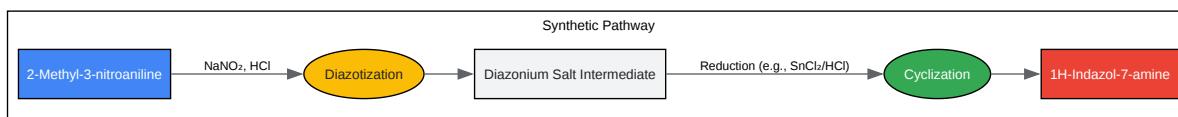
m/z	Possible Fragment
133	$[M]^+$
106	$[M - HCN]^+$
116	$[M - NH_3]^+$

Note: The fragmentation pattern is a prediction based on the general fragmentation of aromatic amines and heterocyclic compounds.[10][11][12]

Synthesis and Reactivity

Synthesis

A common synthetic route to **1H-Indazol-7-amine** involves the reductive cyclization of a suitably substituted nitro-aromatic compound. A plausible synthetic pathway is outlined below.



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Caption: Plausible synthetic route to **1H-Indazol-7-amine**.

Experimental Protocol: Synthesis of **1H-Indazol-7-amine**

- **Diazotization:** To a stirred solution of 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added

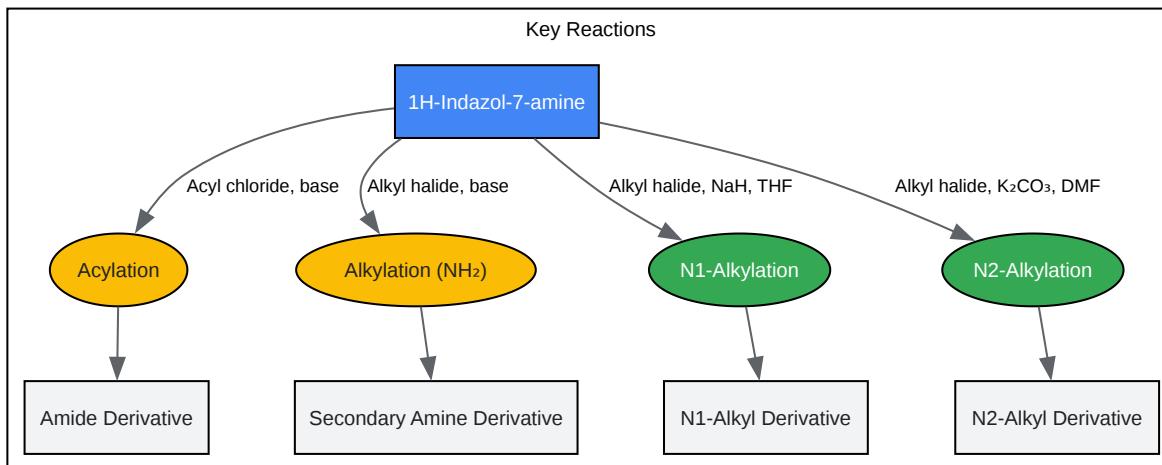
dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

- **Reductive Cyclization:** The cold diazonium salt solution is then slowly added to a stirred solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a temperature maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
- **Work-up and Purification:** The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[\[13\]](#)

Reactivity

The chemical reactivity of **1H-Indazol-7-amine** is characterized by the presence of the amino group and the indazole ring system.

- **Amino Group Reactivity:** The primary amino group at the 7-position is nucleophilic and can readily undergo various reactions such as acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functional groups, which is a key strategy in medicinal chemistry for modulating the pharmacological properties of the molecule.
- **Indazole Ring Reactivity:** The indazole ring can undergo electrophilic substitution reactions, although the position of substitution is influenced by the directing effects of the fused benzene ring and the amino group. The nitrogen atoms of the pyrazole ring can also be alkylated, often leading to a mixture of N1 and N2 isomers, with the regioselectivity being dependent on the reaction conditions.[\[14\]](#)



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Caption: Reactivity of **1H-Indazol-7-amine**.

Role in Drug Development and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, and aminoindazoles, in particular, have emerged as potent inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.[3][15]

Kinase Inhibition

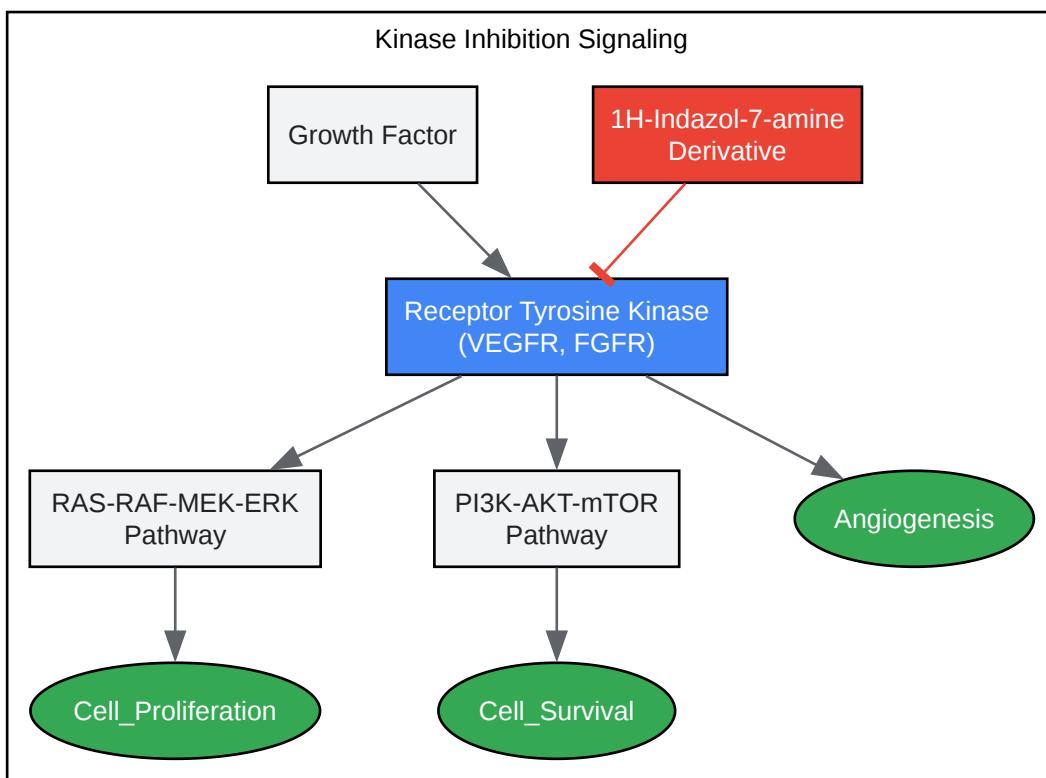
Derivatives of **1H-Indazol-7-amine** have been shown to be effective inhibitors of several kinase families, including:

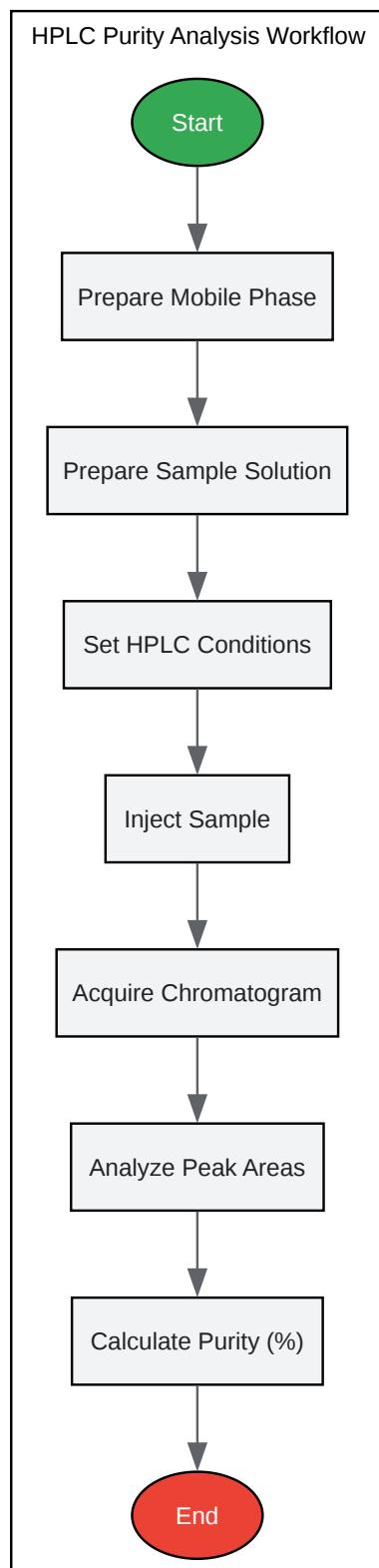
- Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[15][16]
- Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and FGFR inhibitors have shown clinical efficacy.[15]

- Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy.[17][18]

Signaling Pathway Modulation

By inhibiting these kinases, **1H-Indazol-7-amine** derivatives can modulate critical downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.





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